molecular formula C10H6N2O B13903829 5-Acetylisophthalonitrile

5-Acetylisophthalonitrile

Katalognummer: B13903829
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: NVKMRSPRMZNEPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetylisophthalonitrile is an organic compound with the molecular formula C10H6N2O It is a derivative of isophthalonitrile, characterized by the presence of an acetyl group at the 5-position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisophthalonitrile typically involves the acetylation of isophthalonitrile. One common method is the Friedel-Crafts acylation reaction, where isophthalonitrile reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Acetylisophthalonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed:

    Oxidation: 5-Acetylisophthalic acid.

    Reduction: 5-Acetylisophthalamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Acetylisophthalonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its ability to form stable structures.

Wirkmechanismus

The mechanism of action of 5-Acetylisophthalonitrile largely depends on its chemical reactivity. The nitrile groups can interact with various nucleophiles, leading to the formation of new bonds and functional groups. The acetyl group can undergo oxidation or reduction, influencing the compound’s overall reactivity and potential applications. Molecular targets and pathways involved in its biological activities are still under investigation.

Vergleich Mit ähnlichen Verbindungen

    Isophthalonitrile: The parent compound without the acetyl group.

    Terephthalonitrile: An isomer with nitrile groups at the 1,4-positions.

    Phthalonitrile: An isomer with nitrile groups at the 1,2-positions.

Comparison: 5-Acetylisophthalonitrile is unique due to the presence of the acetyl group, which imparts different chemical properties compared to its isomers. The acetyl group enhances its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis. Its derivatives may also exhibit distinct biological activities, setting it apart from other nitrile compounds.

Eigenschaften

Molekularformel

C10H6N2O

Molekulargewicht

170.17 g/mol

IUPAC-Name

5-acetylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C10H6N2O/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4H,1H3

InChI-Schlüssel

NVKMRSPRMZNEPF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC(=C1)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.